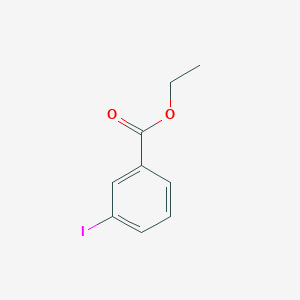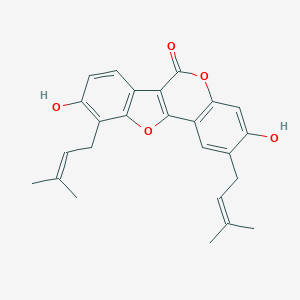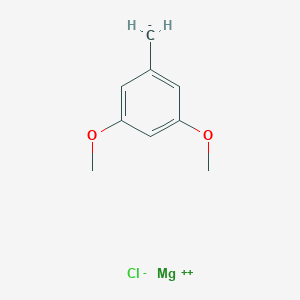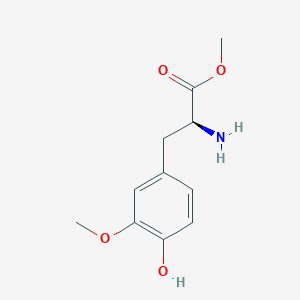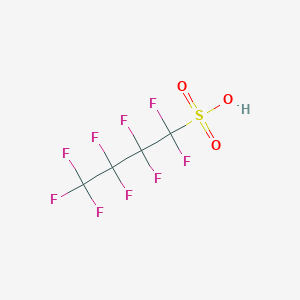
ペルフルオロブタンスルホン酸
概要
説明
ペルフルオロブタンスルホン酸は、4つの炭素からなるフルオロカーボン鎖とスルホン酸官能基を特徴とするパーフルオロアルキル物質(PFAS)です 。炭素‐フッ素結合の強さにより、安定性と不活性な性質が知られています。 この化合物は、無色の液体または腐食性の固体として存在します .
製造方法
ペルフルオロブタンスルホン酸は、ブタンスルホン酸の電解フッ素化によって合成されます。 このプロセスには、無水フッ化水素と電流を使用して、水素原子をフッ素原子に置き換えることが含まれます 。 工業的な生産方法では、多くの場合、ジメチルスルホキシドを溶媒として使用し、高純度と高収率を確保するための特定の反応条件が用いられます .
科学的研究の応用
Perfluorobutanesulfonic acid has a wide range of applications in scientific research:
作用機序
ペルフルオロブタンスルホン酸の作用機序には、さまざまな分子標的や経路との相互作用が含まれます。
分子標的: 脂質代謝と解糖/糖新生経路に影響を与えます.
関与する経路: 酸化ストレスを誘発し、脂質恒常性を破壊し、発達性神経毒性を引き起こします.
生化学分析
Biochemical Properties
Perfluorobutanesulfonic acid plays a role in biochemical reactions primarily as a surfactant, lowering the surface tension of the medium in which it is dissolved . It interacts with various biomolecules, including enzymes and proteins, through its sulfonic acid group. This interaction can alter the activity of enzymes involved in lipid metabolism, such as peroxisome proliferator-activated receptor (PPAR) signaling pathways . Additionally, perfluorobutanesulfonic acid can bind to proteins, potentially affecting their structure and function.
Cellular Effects
Perfluorobutanesulfonic acid has been shown to influence various cellular processes. In zebrafish embryos, exposure to this compound disrupted pancreatic organogenesis and lipid metabolism . It also induced fat accumulation in hepatocytes by upregulating genes controlling lipogenesis and fatty acid uptake . Furthermore, perfluorobutanesulfonic acid can affect cell signaling pathways, such as the calcium signaling pathway, and alter gene expression related to oxidative stress and lipid homeostasis .
Molecular Mechanism
At the molecular level, perfluorobutanesulfonic acid exerts its effects through several mechanisms. It can bind to and activate PPARs, leading to changes in gene expression involved in lipid metabolism . Additionally, it can induce oxidative stress by disrupting the balance of reactive oxygen species and antioxidant defenses . These molecular interactions can result in altered cellular functions and metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of perfluorobutanesulfonic acid can change over time. Studies have shown that this compound is persistent in the environment and can accumulate in biological systems . Over time, its stability and resistance to degradation can lead to long-term effects on cellular function, including disruptions in lipid metabolism and oxidative stress responses . Additionally, perfluorobutanesulfonic acid has a half-life of about one month in humans, indicating its potential for bioaccumulation .
Dosage Effects in Animal Models
The effects of perfluorobutanesulfonic acid vary with different dosages in animal models. At lower doses, it can induce subtle changes in lipid metabolism and gene expression . At higher doses, it can cause more severe effects, such as developmental toxicity and disruptions in pancreatic organogenesis . Toxicological studies have also reported adverse effects on liver and kidney function at high doses .
Metabolic Pathways
Perfluorobutanesulfonic acid is involved in several metabolic pathways, particularly those related to lipid metabolism. It can activate PPAR signaling pathways, leading to increased expression of genes involved in lipogenesis and fatty acid uptake . Additionally, it can affect cytochrome P450 enzymes, which play a role in the metabolism of various xenobiotics . These interactions can alter metabolic flux and metabolite levels in exposed organisms.
Transport and Distribution
Within cells and tissues, perfluorobutanesulfonic acid is transported and distributed through interactions with transporters and binding proteins. Its high mobility in water and soil allows it to spread easily in the environment . In biological systems, it can accumulate in organs such as the liver and kidneys, where it can exert its toxic effects . The distribution of perfluorobutanesulfonic acid within tissues can influence its localization and accumulation.
Subcellular Localization
Perfluorobutanesulfonic acid can localize to specific subcellular compartments, affecting its activity and function. It has been shown to disrupt lipid homeostasis by altering the localization of lipid droplets and other organelles involved in lipid metabolism . Additionally, its interactions with proteins and enzymes can be influenced by its subcellular localization, potentially affecting cellular processes and metabolic pathways.
準備方法
Perfluorobutanesulfonic acid is synthesized through the electrochemical fluorination of butanesulfonic acid. This process involves the use of anhydrous hydrogen fluoride and an electric current to replace hydrogen atoms with fluorine atoms . Industrial production methods often involve the use of dimethyl sulfoxide as a solvent and specific reaction conditions to ensure high purity and yield .
化学反応の分析
ペルフルオロブタンスルホン酸は、強い炭素‐フッ素結合により、比較的安定で不活性です 。特定の化学反応を起こす可能性があります。
酸化: 安定性のため、一般的な反応ではありませんが、特定の条件下で酸化される可能性があります。
置換: スルホン酸基が他の官能基に置き換わる置換反応に関与する可能性があります。
一般的な試薬と条件: 反応には、通常、炭素‐フッ素結合の安定性を克服するために、強酸または強塩基と高温が必要となります。
主な生成物: これらの反応の生成物は、使用される特定の試薬と条件によって異なりますが、多くの場合、スルホン酸基が他の官能基に置き換わることを伴います.
科学研究への応用
ペルフルオロブタンスルホン酸は、科学研究において幅広い用途を持っています。
類似化合物との比較
ペルフルオロブタンスルホン酸は、より大きなPFAS化合物のグループに属し、以下が含まれます。
ペルフルオロオクタンスルホン酸(PFOS): 残留性と生物蓄積性が高く知られており、環境および健康への影響のため、大部分が段階的に廃止されています.
ペルフルオロオクタン酸(PFOA): 広く研究されている別のPFAS化合物であり、PFOAは、ノンスティックコーティングにおける使用と環境残留性で知られています.
ペルフルオロヘキサンスルホン酸(PFHxS): PFOSと類似していますが、炭素鎖が短いPFHxSは、さまざまな産業用途で使用されています.
ペルフルオロノナン酸(PFNA): フルオロポリマーの製造に使用されるPFNAは、環境残留性が高い別のPFAS化合物です.
ペルフルオロブタンスルホン酸は、炭素鎖が短いため、PFOSやPFOAなどの長鎖PFAS化合物と比較して、体内からの排出が速いことが特徴です 。 それでも、同様の安定性と界面活性剤としての性質を示し、さまざまな用途における貴重な代替品となっています .
特性
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O3S/c5-1(6,3(9,10)11)2(7,8)4(12,13)17(14,15)16/h(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTNAGYHADQMCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)S(=O)(=O)O)(F)F)(C(F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F9SO3H, C4HF9O3S | |
| Record name | PFBS | |
| Source | NORMAN Suspect List Exchange | |
| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |
| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5030030 | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
210-212 °C | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 510 mg/L, temperature not specified | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.811 g/mL at 25 °C | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
375-73-5, 59933-66-3 | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=375-73-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000375735 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Butanesulfonic acid, 1,1,2,2,3,3,4,4,4-nonafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5030030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.176 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 59933-66-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PERFLUOROBUTANESULFONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1FV02N6NVO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Perfluorobutanesulfonic acid | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8294 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
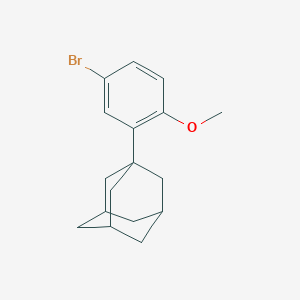

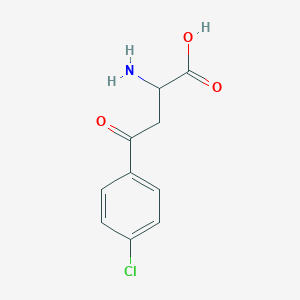
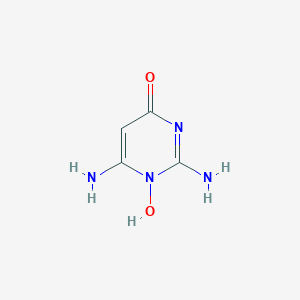

![(S)-Hexahydropyrrolo[1,2-A]pyrazin-6(2H)-one](/img/structure/B139534.png)
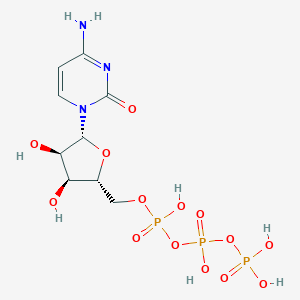
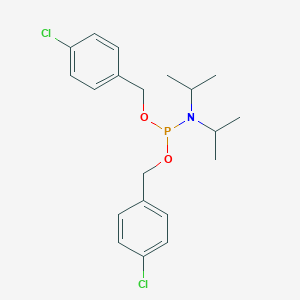
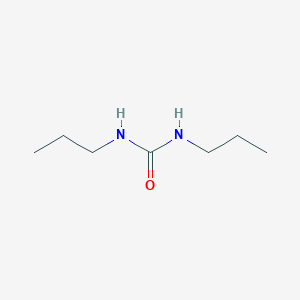
![[(2R,2aS,4aR,7aR,7bR)-3-formyl-2a,4a-dihydroxy-6,6,7b-trimethyl-2,5,7,7a-tetrahydro-1H-cyclobuta[e]inden-2-yl] 2-hydroxy-4-methoxy-6-methylbenzoate](/img/structure/B139551.png)
